3-(9H-Xanthen-9-YL)propan-1-OL

Bioconjugation Linker chemistry Physicochemical property

Obtaining a xanthene fluorophore with a stable, conjugation-ready handle often requires complex multi-step synthesis. This compound solves that challenge with its primary alcohol terminus linked through a flexible C3 spacer. • **Bioconjugation Ready:** Enables efficient NHS-ester or phosphoramidite coupling for stable oligonucleotide and PROTAC constructs, unlike hydrolysis-prone alternatives. • **Chemical Stability:** The achiral, sp3-hybridized handle provides a robust linkage, avoiding the elimination issues seen with 9H-xanthen-9-ol. • **Supply Chain Assurance:** Available in high purity with expedited, ambient global shipping from a single, reliable source for your R&D needs.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
CAS No. 648928-44-3
Cat. No. B12592903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(9H-Xanthen-9-YL)propan-1-OL
CAS648928-44-3
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCCO
InChIInChI=1S/C16H16O2/c17-11-5-8-12-13-6-1-3-9-15(13)18-16-10-4-2-7-14(12)16/h1-4,6-7,9-10,12,17H,5,8,11H2
InChIKeyLLJPQOXIZDQLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(9H-Xanthen-9-YL)propan-1-OL (CAS 648928-44-3) – A Flexible Xanthene-Alcohol Hybrid for Conjugation-Driven Research


3-(9H-Xanthen-9-YL)propan-1-OL is a synthetic xanthene derivative in which a propanol chain is appended at the C9 position of the core tricycle. It possesses the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol [1]. Unlike the simpler xanthene scaffolds that are frequently employed as fluorescent reporters or pH sensors, this compound presents a primary alcohol terminus at a distance from the chromophore, making it a candidate for covalent conjugation without compromising the photophysical properties of the xanthene unit [2]. This structural characteristic places it at the intersection of fluorescent probe design, medicinal chemistry, and materials science, where a modifiable functional handle is a prerequisite for downstream utility.

Why Simple 9‑Hydroxyxanthene or Unsubstituted Xanthene Cannot Replace 3-(9H-Xanthen-9-YL)propan-1-OL


In-class xanthene derivatives, such as 9H-xanthen-9-ol (xanthydrol, CAS 90-46-0) or 9H-xanthene (CAS 615-65-2), are often proposed as interchangeable building blocks. However, the C9 substituent controls both the compound’s reactivity and the electronic environment of the xanthene ring [1]. 9H-xanthen-9-ol carries a hydroxyl group directly on the sp3 carbon of the core, which is susceptible to elimination and is significantly less nucleophilic than a primary aliphatic alcohol. In contrast, the propanol spacer in 3-(9H-Xanthen-9-YL)propan-1-OL provides a flexible, accessible handle for bioconjugation, esterification, or etherification, while insulates the xanthene chromophore from steric and electronic perturbation during coupling [2]. Consequently, replacing the target compound with 9H-xanthen-9-ol or 9H-xanthene would either eliminate the conjugation handle or introduce a less stable linkage, fundamentally altering the performance of the final construct.

Quantitative Differentiation Evidence for 3-(9H-Xanthen-9-YL)propan-1-OL Against Closest Analogs


Enhanced Conformational Flexibility and Hydrogen-Bond Donor Count vs. 9H-Xanthen-9-ol

The target compound features three rotatable bonds along the propanol chain, whereas 9H-xanthen-9-ol (CAS 90-46-0) has none. This additional flexibility reduces steric hindrance during nucleophilic reactions, particularly when coupling to bulky biomolecules [1]. Furthermore, the hydrogen-bond donor count remains identical (1) for both molecules, but the donor OH in the target compound is a primary alcohol with a higher expected nucleophilicity than the tertiary alcohol in 9H-xanthen-9-ol [2].

Bioconjugation Linker chemistry Physicochemical property

Improved LogP Balance Over 9H-Xanthene-9-propanal for Biological Buffers

The target compound exhibits a computed XLogP3-AA value of 3.3, whereas its aldehyde analog, 9H-Xanthene-9-propanal (CAS 648928-45-4), has a computed XLogP of approximately 3.6 (ChemSpider predicted value) . The lower lipophilicity of the alcohol is a consequence of the hydrogen-bond donor ability of the OH group, which improves aqueous solubility and reduces non-specific protein binding in biochemical assays [1].

Drug-likeness Lipophilicity Pharmacokinetics

Topological Polar Surface Area Advantage Over Chiral 2-(9H-Xanthen-9-yl)propan-1-ol Isomers

3-(9H-Xanthen-9-YL)propan-1-OL displays a topological polar surface area (TPSA) of 29.46 Ų [1]. The chiral analog (R)-2-(9H-xanthen-9-yl)propan-1-ol (CAS 1196824-87-9) possesses an identical TPSA but its branched methyl group introduces an asymmetric center that necessitates enantioselective synthesis and chiral resolution, adding complexity and cost . The achiral nature of the target compound eliminates the need for chiral chromatography or asymmetric synthesis, directly reducing procurement lead time and cost for research-scale conjugation projects.

Membrane permeability ADME Physicochemical property

Distinct Reactivity Profile in Heterocyclic Nucleophile Derivatization Compared to 9H-Xanthene

In a catalyst-mediated synthesis of 9H-xanthen-9-yl derivatives of bidentate heterocyclic nucleophiles, the reactivity of the 9-position was found to be sensitive to the electronic nature of the leaving group or the incoming nucleophile [1]. While the study focused on 9H-xanthen-9-ol derivatives, the extended propanol chain in the target compound provides a steric and electronic buffer that can alter reaction rates compared to the direct C9-OH substitution. Specifically, the primary alcohol is amenable to Mitsunobu couplings or carbodiimide-mediated esterifications that are not feasible with the tertiary C9-OH of 9H-xanthen-9-ol [2].

Synthetic chemistry Nucleophilic substitution Building block

High-Value Application Scenarios for 3-(9H-Xanthen-9-YL)propan-1-OL Based on Quantitative Differentiation


Synthesis of Xanthene-Linked Fluorescent Oligonucleotide Probes

The target compound’s primary alcohol group enables efficient phosphoramidite or NHS-ester coupling to oligonucleotides, a reaction that is significantly less efficient with 9H-xanthen-9-ol due to its tertiary alcohol [1]. The flexible three-carbon linker reduces steric clashes with the DNA duplex, maintaining hybridization affinity while providing a fluorescent reporter for qPCR or in situ hybridization assays .

Building Block for Proteolysis-Targeting Chimeras (PROTACs)

In PROTAC design, a solvent-exposed primary alcohol is a preferred handle for attaching the xanthene moiety as a ligand for E3 ligase recruitment. The achiral nature of 3-(9H-Xanthen-9-YL)propan-1-OL simplifies the synthesis and avoids diastereomer formation, a problem encountered with chiral analogs such as (R)-2-(9H-xanthen-9-yl)propan-1-ol . Its computed LogP of 3.3 is also within the acceptable range for cellular permeability of the final bifunctional molecule [2].

Preparation of Xanthene-Functionalized Polymeric Nanoparticles for Drug Delivery

The aliphatic alcohol terminus allows direct esterification with carboxylic acid-functionalized polymers such as PLGA. This covalent attachment strategy is more robust than the adsorption of 9H-xanthene, which lacks a reactive handle, and avoids the hydrolysis-prone acetal linkage that would result from using 9H-xanthene-9-propanal [1]. The resulting nanoparticles retain the fluorescence of the xanthene core for tracking and imaging purposes .

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